4-Bromo-2-(difluoromethoxy)phenylisothiocyanate
Description
General Overview of Isothiocyanate Chemistry in Synthetic Transformations
The isothiocyanate functional group (R–N=C=S) is characterized by a highly electrophilic carbon atom, making it susceptible to attack by a variety of nucleophiles. wikipedia.org This inherent reactivity is the foundation of its utility in synthetic organic chemistry. chemrxiv.orgresearchgate.net Isothiocyanates are widely employed as essential building blocks for synthesizing sulfur- and nitrogen-containing compounds. organic-chemistry.org
Key transformations involving isothiocyanates include:
Reaction with amines: This is one of the most fundamental reactions of isothiocyanates, leading to the formation of thiourea (B124793) derivatives. rsc.org This reaction is robust and widely used in the synthesis of biologically active molecules and complex ligands.
Cyclization Reactions: Isothiocyanates are invaluable precursors for the synthesis of a diverse range of heterocyclic compounds, such as thiazoles, thiadiazoles, and triazoles. arkat-usa.orgresearchgate.net These heterocyclic scaffolds are prevalent in many pharmaceutical agents.
Biochemical Applications: In biochemistry, isothiocyanates like phenylisothiocyanate are famously used for the sequential degradation of peptides to determine their amino acid sequence, a process known as Edman degradation. rsc.orgwikipedia.orgscispace.com
The versatility and reactivity of the isothiocyanate group have established it as a vital functional group for chemists aiming to construct complex molecular frameworks. rsc.orgresearchgate.net
Significance of Halogenated and Fluorinated Phenylisothiocyanates in Contemporary Organic Synthesis
The introduction of halogen atoms, particularly fluorine, into organic molecules is a widely adopted strategy in medicinal chemistry to enhance a drug candidate's properties. researchgate.net Incorporating fluorine can significantly alter a molecule's metabolic stability, lipophilicity, membrane permeability, and binding affinity to target proteins. nih.govmdpi.com Fluorinated groups can improve the pharmacokinetic profile of a potential drug. nih.gov
Specifically, halogenated and fluorinated phenylisothiocyanates are of great interest because they combine the versatile reactivity of the isothiocyanate group with the beneficial effects of halogenation.
Bromine substitution can provide a site for further chemical modification through cross-coupling reactions and can increase the lipophilicity of the molecule.
Fluorinated groups , such as the difluoromethoxy group (-OCHF₂), can enhance metabolic stability by blocking sites susceptible to oxidative metabolism and can modulate the electronic properties of the aromatic ring, thereby influencing the reactivity of the isothiocyanate moiety. researchgate.net
These substituted isothiocyanates serve as advanced intermediates for creating novel pharmaceuticals and agrochemicals with improved efficacy and optimized properties. thieme-connect.comnbinno.com
Structural Context of 4-Bromo-2-(difluoromethoxy)phenylisothiocyanate within the Class of Advanced Organic Intermediates and Potential Bioactive Scaffolds
This compound is a polysubstituted aromatic compound that exemplifies the strategic design of advanced organic intermediates. Its structure incorporates three key features: the reactive isothiocyanate group, a bromine atom, and a difluoromethoxy group. This specific arrangement of functional groups makes it a highly valuable building block for synthetic applications, particularly in drug discovery and materials science.
| Property | Data |
| CAS Number | 1000575-37-0 calpaclab.com |
| Molecular Formula | C₈H₄BrF₂NOS calpaclab.com |
| Molecular Weight | 280.09 g/mol calpaclab.com |
The presence of both a bromine atom and a difluoromethoxy group on the phenylisothiocyanate scaffold suggests its utility in constructing potential bioactive molecules. chemscene.com The isothiocyanate group provides a reactive handle for elaboration into various nitrogen- and sulfur-containing heterocycles, which are common motifs in pharmacologically active compounds. chemrxiv.orgresearchgate.netnih.gov The bromo and difluoromethoxy substituents are expected to confer enhanced biological and pharmacokinetic properties to the resulting molecules, positioning this compound as a key intermediate for generating new chemical entities with therapeutic potential.
Historical Development of Isothiocyanate-Based Reactions in Heterocyclic Synthesis
The use of isothiocyanates in organic synthesis has a rich history, with their application in forming heterocyclic rings being a particularly significant area of development. Early methods for preparing isothiocyanates often relied on the use of highly toxic and difficult-to-handle reagents such as thiophosgene (B130339). researchgate.netnih.gov A common historical route involved the reaction of a primary amine with carbon disulfide to form a dithiocarbamate (B8719985) salt, which was then treated with a desulfurizing agent like lead(II) nitrate (B79036) to yield the isothiocyanate. nih.govorgsyn.org
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-(difluoromethoxy)-1-isothiocyanatobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF2NOS/c9-5-1-2-6(12-4-14)7(3-5)13-8(10)11/h1-3,8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDIKQLRFKBXFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)OC(F)F)N=C=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Bromo 2 Difluoromethoxy Phenylisothiocyanate
Precursor Synthesis Strategies for Substituted Anilines
The synthesis of the target isothiocyanate begins with the formation of its direct precursor, 4-Bromo-2-(difluoromethoxy)aniline. The strategies for obtaining this substituted aniline (B41778) involve either the late-stage introduction of the bromine atom onto a difluoromethoxylated aniline or the introduction of the difluoromethoxy group onto a pre-brominated aromatic system.
Synthesis of 4-Bromo-2-(difluoromethoxy)aniline Precursors
A plausible and efficient pathway to synthesize 4-Bromo-2-(difluoromethoxy)aniline involves a multi-step sequence starting from commercially available materials. One logical approach begins with the synthesis of 2-(difluoromethoxy)aniline (B1298309), followed by regioselective bromination.
The synthesis of 2-(difluoromethoxy)aniline typically starts from a corresponding nitroaromatic compound, such as 1-(difluoromethoxy)-2-nitrobenzene. The nitro group is then reduced to an amine using standard reduction methods, for instance, catalytic hydrogenation with palladium on carbon (Pd/C) or reduction with metals like iron or tin in an acidic medium.
Once 2-(difluoromethoxy)aniline is obtained, the next step is the regioselective introduction of a bromine atom at the para-position relative to the strongly activating amino group. Electrophilic aromatic substitution using a brominating agent like N-Bromosuccinimide (NBS) or elemental bromine in a suitable solvent such as acetic acid or dichloromethane (B109758) can achieve this transformation. The ortho-, para-directing effect of the amino group, combined with the steric hindrance at the ortho positions, favors the formation of the 4-bromo isomer.
An alternative strategy involves starting with a pre-functionalized phenol (B47542), such as 4-bromo-2-aminophenol. This intermediate can then undergo O-difluoromethylation, as detailed in the following section, to directly yield the desired 4-Bromo-2-(difluoromethoxy)aniline precursor.
Introduction of the Difluoromethoxy Moiety into Aromatic Systems
The difluoromethoxy (-OCHF₂) group is a key structural motif that significantly influences the electronic and lipophilic properties of a molecule. Its introduction into aromatic systems, particularly onto a phenolic hydroxyl group, is a critical step in the synthesis of the precursor.
A common method for O-difluoromethylation involves the generation of difluorocarbene (:CF₂) as a reactive intermediate. This can be achieved from various precursors. For example, the thermal decomposition of sodium chlorodifluoroacetate (ClCF₂COONa) generates difluorocarbene, which is then trapped by a phenoxide. The reaction is typically carried out by treating the starting phenol (e.g., 4-bromo-2-aminophenol) with a base to form the corresponding phenoxide, which then reacts with the difluorocarbene source.
More modern reagents have been developed for this transformation under milder conditions. Chlorodifluoromethyl phenyl sulfone has been reported as an effective difluorocarbene precursor for the O-difluoromethylation of phenols. rsc.org The reaction proceeds by reacting the phenol with the reagent in the presence of a base like potassium carbonate in a solvent such as DMF.
The table below summarizes common reagents used for the introduction of the difluoromethoxy group.
| Reagent/Method | Description | Typical Conditions |
| Sodium Chlorodifluoroacetate | A common, cost-effective source of difluorocarbene. | High temperatures (e.g., >160 °C) in aprotic polar solvents. |
| Chlorodifluoromethyl Phenyl Sulfone | A reagent that generates difluorocarbene under milder conditions. | Base (e.g., K₂CO₃) in a solvent like DMF at moderate temperatures. |
| TMSCF₃/NaI | A system used for the difluoromethylation of alcohols and phenols. | Requires specific activators and conditions. |
| Photoredox Catalysis | Visible-light mediated methods for generating difluoromethyl radicals. | Photocatalyst, light source, and suitable difluoromethyl source. |
Conversion of Anilines to Isothiocyanates
Once the 4-Bromo-2-(difluoromethoxy)aniline precursor is synthesized, the final step is the conversion of the primary amino group (-NH₂) into the isothiocyanate (-N=C=S) functional group.
Established Protocols for Isothiocyanate Functional Group Formation
The most traditional and widely used method for converting an aromatic amine to an isothiocyanate is the two-step, one-pot reaction involving carbon disulfide (CS₂). This process, often related to the Hoffmann mustard oil reaction, first involves the reaction of the aniline with CS₂ in the presence of a base to form an intermediate dithiocarbamate (B8719985) salt. wur.nl
In the second step, this salt is treated with a desulfurizing agent to eliminate a molecule of hydrogen sulfide (B99878) (or its equivalent) and form the isothiocyanate. A variety of reagents can be employed for this purpose. Historically, heavy metal salts like lead nitrate (B79036) were used. wikipedia.org Modern protocols often favor reagents that are more environmentally benign and lead to simpler purifications. Common desulfurizing agents are listed in the table below.
| Desulfurizing Agent | Description |
| Phosgene or Thiophosgene (B130339) | Highly effective but extremely toxic and hazardous reagents. |
| Tosyl Chloride (TsCl) | Mediates the decomposition of the dithiocarbamate salt. nih.gov |
| Propanephosphonic Anhydride (B1165640) (T3P®) | An efficient desulfurating agent with good functional group tolerance. nih.gov |
| Cyanuric Chloride (TCT) | A facile reagent for the conversion under aqueous conditions. chemicalbook.com |
| Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | A mild reagent where by-products are often volatile, simplifying workup. chemicalbook.com |
Optimized Conditions and Green Chemistry Approaches for 4-Bromo-2-(difluoromethoxy)phenylisothiocyanate Synthesis
Recent research has focused on developing more sustainable and efficient methods for isothiocyanate synthesis. These approaches aim to reduce the use of hazardous reagents, minimize waste, and employ milder reaction conditions.
One green chemistry approach involves using water as the solvent. A procedure has been developed for the one-pot synthesis of isothiocyanates from amines and CS₂ using sodium persulfate (Na₂S₂O₈) as an oxidant in water under basic conditions. nih.gov This method tolerates a wide range of functional groups and avoids the use of volatile organic solvents.
Another cost-effective and green method utilizes calcium oxide (CaO) as both a base and a desulfurating agent. acs.org This protocol allows for the synthesis of both alkyl and aryl isothiocyanates from amines and CS₂ under mild conditions, avoiding toxic reagents.
Furthermore, visible-light photocatalysis has emerged as a powerful tool in organic synthesis. A metal-free method using Rose Bengal as an organic photocatalyst enables the reaction of amines with CS₂ under irradiation with green LED light. nih.gov This process is characterized by its mild conditions and operational simplicity.
Analytical Methodologies for Purity Assessment and Structural Confirmation
The structural confirmation and purity assessment of this compound rely on a combination of standard spectroscopic techniques.
Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of an isothiocyanate is the strong and sharp absorption band corresponding to the asymmetric stretching vibration of the -N=C=S group. This band typically appears in the region of 2000–2200 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The spectrum would show characteristic signals for the aromatic protons, with their chemical shifts and coupling patterns determined by the substitution pattern. A key feature would be the signal for the proton of the difluoromethoxy group (-OCHF₂), which appears as a triplet due to coupling with the two fluorine atoms (¹JH-F). This triplet is typically observed in the range of δ 6.5–7.5 ppm. rsc.orgrsc.org
¹³C NMR: The carbon of the isothiocyanate group (-N=C=S) is expected to resonate around δ 125–140 ppm. The carbon of the difluoromethoxy group (-OCHF₂) will appear as a triplet due to one-bond coupling with the fluorine atoms (¹JC-F).
¹⁹F NMR: The spectrum would display a doublet for the two equivalent fluorine atoms of the -OCHF₂ group due to coupling with the single proton (¹JF-H). The chemical shift for aryl difluoromethoxy groups typically falls in the range of δ -70 to -90 ppm. rsc.orgrsc.org
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. Electron ionization (EI) or electrospray ionization (ESI) can be used. The mass spectrum would show the molecular ion peak [M]⁺ and characteristic fragmentation patterns, including the loss of the isothiocyanate group and cleavage of the bromine atom. The isotopic pattern of the bromine atom (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) would be a distinctive feature in the mass spectrum.
The following table summarizes the expected analytical data for the title compound.
| Technique | Functional Group | Expected Observation |
| IR Spectroscopy | -N=C=S | Strong, sharp peak at ~2000-2200 cm⁻¹ |
| ¹H NMR | -OCH F₂ | Triplet, δ ~6.5-7.5 ppm |
| ¹⁹F NMR | -OCHF₂ | Doublet, δ ~ -70 to -90 ppm |
| Mass Spectrometry | Molecular Ion | Peak corresponding to C₈H₄BrF₂NOS and a characteristic Br isotopic pattern. |
Chromatographic Techniques for Compound Isolation and Purification
The purification of the synthesized this compound is crucial to remove any unreacted starting materials, reagents, and byproducts. Column chromatography over silica (B1680970) gel is a standard and effective method for the purification of aryl isothiocyanates. nih.govresearchgate.net
Column Chromatography:
Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh) is typically used as the stationary phase.
Mobile Phase (Eluent): A non-polar solvent system is generally employed for the elution of aryl isothiocyanates. A common choice is a mixture of petroleum ether and ethyl acetate, with the polarity adjusted to achieve optimal separation. nih.gov The progress of the separation can be monitored by thin-layer chromatography (TLC).
Thin-Layer Chromatography (TLC):
TLC is an essential tool for monitoring the progress of the reaction and for determining the appropriate solvent system for column chromatography. Silica gel coated plates are used, and the spots are visualized under UV light. gre.ac.uk
The following table summarizes the chromatographic conditions for purification.
| Technique | Stationary Phase | Mobile Phase System (Typical) | Detection |
| Column Chromatography | Silica Gel | Petroleum Ether / Ethyl Acetate | Fraction analysis by TLC |
| Thin-Layer Chromatography | Silica Gel Plates | Petroleum Ether / Ethyl Acetate | UV Light (254 nm) |
Spectroscopic Approaches for Structural Elucidation
Infrared (IR) Spectroscopy:
The IR spectrum of an aryl isothiocyanate is characterized by a strong and sharp absorption band corresponding to the asymmetric stretching vibration of the -N=C=S group. This peak typically appears in the region of 2000-2200 cm⁻¹. nist.gov For this compound, the IR spectrum is expected to show a prominent peak in this region. Other characteristic absorptions would include those for the C-Br, C-O, and C-F bonds, as well as aromatic C-H and C=C stretching vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum would provide information about the aromatic protons. Due to the substitution pattern, three distinct signals in the aromatic region are expected. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the bromo, difluoromethoxy, and isothiocyanate groups. The difluoromethoxy group would exhibit a characteristic triplet due to coupling with the two fluorine atoms.
¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule. The carbon of the isothiocyanate group (-N=C=S) is expected to have a chemical shift in the range of 120-140 ppm. The carbon of the difluoromethoxy group will appear as a triplet due to C-F coupling. The chemical shifts of the aromatic carbons will be influenced by the attached substituents. stackexchange.com
Predicted NMR Data:
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H | 7.0 - 7.5 | m (aromatic protons) |
| ¹H | 6.5 - 7.0 | t (CHF₂) |
| ¹³C | 120 - 140 | s (-NCS) |
| ¹³C | 115 - 135 | t (CHF₂) |
| ¹³C | 110 - 150 | s (aromatic carbons) |
Mass Spectrometry (MS):
The mass spectrum of this compound would show the molecular ion peak (M⁺). The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (M⁺ and M⁺+2). Fragmentation patterns would likely involve the loss of the isothiocyanate group (-NCS), the difluoromethoxy group (-OCHF₂), or the bromine atom. researchgate.netnih.gov
Mechanistic Investigations of Reactions Involving 4 Bromo 2 Difluoromethoxy Phenylisothiocyanate
Role as an Electrophilic Reagent in Diverse Nucleophilic Additions
In principle, 4-bromo-2-(difluoromethoxy)phenylisothiocyanate would act as an electrophile. Nucleophiles would attack the central carbon of the isothiocyanate moiety. The electronic properties of the aromatic ring, influenced by the electron-withdrawing bromine and difluoromethoxy groups, would likely enhance the electrophilic nature of the isothiocyanate carbon, making it more reactive towards nucleophiles compared to unsubstituted phenylisothiocyanate. However, no specific studies detailing these nucleophilic addition reactions or their mechanisms with this compound have been found.
Participation in N-Heterocyclic Carbene (NHC)-Catalyzed Transformations
N-Heterocyclic carbenes are versatile organocatalysts known to activate various functional groups. While NHCs are known to react with isothiocyanates, specific research detailing the interaction between NHCs and this compound is absent from the literature.
Generation of α,β-Unsaturated Acylazoliums as Key Intermediates
The generation of α,β-unsaturated acylazoliums is a hallmark of NHC catalysis, typically involving α,β-unsaturated aldehydes or their derivatives. nih.govbohrium.com The direct involvement of an isothiocyanate like this compound in the generation of such intermediates is not a commonly reported pathway. More typically, isothiocyanates act as coupling partners with pre-formed acylazoliums or other NHC-bound intermediates. Without specific research, any proposed mechanism would be purely speculative.
Enantioselective Pathways in Heterocyclic and Carbocyclic Construction
Given the lack of information on the fundamental NHC-catalyzed transformations of this compound, there is consequently no data available on any enantioselective pathways for the construction of heterocyclic or carbocyclic systems involving this specific reagent.
Cascade Reactions and Multicomponent Synthesis
Isothiocyanates are valuable components in cascade and multicomponent reactions due to their ability to participate in sequential bond-forming events. nih.gov These reactions offer efficient routes to complex molecular architectures.
Aza-Michael/Michael/Lactonization Sequences
Similarly, aza-Michael additions are a common feature in cascade reactions for the synthesis of nitrogen-containing heterocycles. nih.govbohrium.com The participation of this compound in such a sequence, where it might be attacked by a nucleophile generated from an initial aza-Michael addition, has not been reported in the scientific literature.
Theoretical Studies of Reaction Mechanisms and Kinetics
Theoretical investigations, which are crucial for a deep understanding of chemical reactions, appear to be unpublished for this compound. Such studies typically involve the use of computational chemistry to model reaction pathways, identify transition states, and calculate activation energies, thereby providing insights that are often inaccessible through experimental means alone.
Quantum Chemical Calculations for Transition State Analysis
There are no available research articles detailing quantum chemical calculations, such as Density Functional Theory (DFT) or other ab initio methods, to analyze the transition states of reactions in which this compound participates. This type of analysis is fundamental to understanding the energy barriers and the geometry of the highest-energy point along the reaction coordinate, which in turn governs the reaction rate. Without such studies, any description of the transition states for this compound's reactions would be purely speculative.
Understanding Stereoselectivity through Computational Modeling
Similarly, the scientific literature lacks studies that use computational modeling to explain or predict the stereoselectivity of reactions involving this compound. Computational models are invaluable for understanding why a particular stereoisomer is formed preferentially in a chemical reaction. By calculating the energies of different diastereomeric transition states, researchers can predict the stereochemical outcome. The absence of such modeling for this specific isothiocyanate means that the factors controlling its stereoselective reactions have not been theoretically elucidated.
Derivatization and Analog Design Based on the 4 Bromo 2 Difluoromethoxy Phenylisothiocyanate Scaffold
Synthesis of Novel Heterocyclic Systems Incorporating the Aryl Isothiocyanate Moiety
The reactive nature of the isothiocyanate group allows for its incorporation into a variety of heterocyclic rings through cyclization reactions. This is typically achieved by first reacting the isothiocyanate with a binucleophilic reagent to form an open-chain intermediate, such as a thiourea (B124793) or thiosemicarbazide (B42300), which then undergoes intramolecular cyclization.
Thiazole (B1198619) and Oxazole (B20620) Derivatives
Thiazole Derivatives: The Hantzsch thiazole synthesis is a classical and widely used method for constructing the thiazole ring. jpionline.org For a starting material like 4-bromo-2-(difluoromethoxy)phenylisothiocyanate, the synthesis would commence with its conversion to the corresponding N-arylthiourea. This is achieved by reacting the isothiocyanate with an amine. The resulting N-(4-bromo-2-(difluoromethoxy)phenyl)thiourea intermediate can then be reacted with an α-haloketone. In this reaction, the sulfur atom of the thiourea acts as a nucleophile, attacking the carbonyl-adjacent carbon of the α-haloketone, leading to cyclization and the formation of a 2-amino-thiazole derivative. ekb.egresearchgate.net
Oxazole Derivatives: The synthesis of oxazoles from aryl isothiocyanates is less direct than that of thiazoles. ijpsonline.comresearchgate.net A common strategy involves first converting the isothiocyanate to its corresponding urea (B33335) derivative by reaction with an amine in the presence of a desulfurizing agent or by hydrolysis to the amine followed by reaction with an isocyanate. The resulting N-(4-bromo-2-(difluoromethoxy)phenyl)urea could then participate in a condensation reaction with an α-haloketone, in a manner analogous to the Bredereck reaction, to form the oxazole ring. ijpsonline.com Another versatile method for oxazole synthesis is the Van Leusen reaction, which involves reacting an aldehyde with tosylmethyl isocyanide (TosMIC), though this does not directly utilize the aryl isothiocyanate scaffold. nih.govorganic-chemistry.org
Table 1: General Synthesis of Thiazole and Oxazole Derivatives from an Aryl Isothiocyanate Scaffold
| Heterocycle | General Reaction Scheme | Key Intermediate | Reagents for Cyclization |
| Thiazole | Aryl-NCS + R-NH₂ → Aryl-NH-C(S)-NH-R | N,N'-disubstituted thiourea | α-haloketone (e.g., phenacyl bromide) |
| Oxazole | Aryl-NCS → Aryl-NH-C(O)-NH-R | N,N'-disubstituted urea | α-haloketone |
Thiadiazole Derivatives
The 1,3,4-thiadiazole (B1197879) ring is a common target in medicinal chemistry. nih.gov A reliable method for its synthesis from an aryl isothiocyanate involves the formation of a thiosemicarbazide intermediate. ijpcbs.comnih.gov The reaction of this compound with hydrazine (B178648) hydrate (B1144303) would yield N-(4-bromo-2-(difluoromethoxy)phenyl)thiosemicarbazide. nih.gov This intermediate possesses the necessary N-N-C-S backbone for cyclization.
The thiosemicarbazide can be cyclized with various one-carbon electrophiles to form the 1,3,4-thiadiazole ring. bu.edu.egderpharmachemica.com For example, reaction with carbon disulfide in a basic medium leads to a 5-substituted-amino-1,3,4-thiadiazole-2-thione. Alternatively, cyclization with carboxylic acids or their derivatives (like acid chlorides or anhydrides) in the presence of a dehydrating agent (e.g., phosphorus oxychloride or sulfuric acid) yields 2-amino-5-substituted-1,3,4-thiadiazoles. bu.edu.eg
Table 2: General Synthesis of 1,3,4-Thiadiazole Derivatives from an Aryl Isothiocyanate Scaffold
| Reaction Step | Starting Materials | Product |
| Step 1 | Aryl-NCS + Hydrazine hydrate | Aryl-NH-C(S)-NH-NH₂ (Thiosemicarbazide) |
| Step 2 (Cyclization) | Aryl-NH-C(S)-NH-NH₂ + Carbon Disulfide/Base | 5-(Arylamino)-1,3,4-thiadiazole-2-thione |
| Step 2 (Cyclization) | Aryl-NH-C(S)-NH-NH₂ + Carboxylic Acid/Dehydrating Agent | 2-(Arylamino)-5-substituted-1,3,4-thiadiazole |
Pyrazole (B372694) Derivatives
Direct synthesis of pyrazoles from aryl isothiocyanates is not a standard transformation. scirp.org However, the isothiocyanate can be used to synthesize precursors for established pyrazole syntheses. scirp.orgresearchgate.net Aryl isothiocyanates are versatile reagents that can be used as synthetic intermediates to prepare biologically active heterocyclic compounds. scirp.org One of the most common methods for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. nih.govnih.gov
To incorporate the 4-bromo-2-(difluoromethoxy)phenyl moiety, one could envision a multi-step sequence. For instance, the isothiocyanate could be converted into a more suitable intermediate. While not a direct cyclization of the isothiocyanate, the scaffold can be introduced via a custom-synthesized hydrazine derivative, which is then used in a classical condensation reaction to form the pyrazole ring. nih.govbeilstein-journals.org
Triazole Derivatives
The synthesis of 1,2,4-triazole (B32235) derivatives from aryl isothiocyanates is a well-established process. chemmethod.comscispace.comisres.org The key step is the reaction of the isothiocyanate with an acid hydrazide. nih.gov For the target scaffold, this compound would be reacted with a selected acid hydrazide (R-C(O)NHNH₂) to form a 1-acyl-4-aryl-thiosemicarbazide intermediate.
This intermediate contains the requisite atom sequence for cyclization. Upon heating in the presence of a base, such as sodium hydroxide (B78521) or sodium ethoxide, the acylthiosemicarbazide undergoes dehydrative cyclization to yield a 3,4,5-trisubstituted-4H-1,2,4-triazole-3-thione. scispace.comnih.gov The substituents on the final triazole ring are determined by the R-group of the acid hydrazide and the aryl group of the starting isothiocyanate.
Table 3: General Synthesis of 1,2,4-Triazole Derivatives from an Aryl Isothiocyanate Scaffold
| Reaction Step | Starting Materials | Key Intermediate | Product |
| Formation & Cyclization | Aryl-NCS + R-C(O)NHNH₂ | Aryl-NH-C(S)-NH-NH-C(O)-R (1-Acyl-4-aryl-thiosemicarbazide) | 4-Aryl-5-R-4H-1,2,4-triazole-3-thione |
Pyrimidine (B1678525) Derivatives
Pyrimidines can be synthesized from aryl isothiocyanates via a thiourea intermediate. nih.govfrontiersin.orgnih.gov The first step involves the reaction of this compound with a source of ammonia (B1221849) or a primary amine to generate the N-(4-bromo-2-(difluoromethoxy)phenyl)thiourea.
This thiourea derivative can then undergo condensation with a 1,3-bielectrophilic species to form the pyrimidine ring. nih.govresearchgate.net A classic example is the reaction with a 1,3-dicarbonyl compound (e.g., acetylacetone) or an α,β-unsaturated ketone (chalcone) in the presence of an acid or base catalyst. nih.gov The reaction proceeds via initial condensation followed by cyclization and dehydration (or dehydrogenation) to afford the corresponding pyrimidinethione derivative.
Design of Analogues with Targeted Structural Modifications
The this compound scaffold serves as a template for analog design by allowing for modifications at several key positions. The goal of analog design is to systematically alter the structure of a lead compound to explore the structure-activity relationship (SAR) and optimize its properties. drugdesign.org
Scaffold-Based Analog Design: The concept of "analog series-based scaffolds" provides a computational framework for identifying the core structure of a series of active compounds and determining the vectors for chemical modification. nih.govresearchgate.netnih.govresearchgate.net In this case, the N-(4-bromo-2-(difluoromethoxy)phenyl)-heterocycle core would be the scaffold. Targeted modifications could include:
Modification of the Phenyl Ring: The bromine atom is a particularly useful handle for modification. It can be readily replaced by other functional groups using palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Buchwald-Hartwig reactions. This allows for the introduction of a wide variety of aryl, alkyl, or amino groups at the 4-position of the phenyl ring, enabling a thorough exploration of the electronic and steric requirements for biological activity.
Modification of the Difluoromethoxy Group: While synthetically more challenging to modify, the difluoromethoxy group is a key feature, often acting as a bioisostere for other groups and influencing properties like metabolic stability and lipophilicity. Analog design might explore replacing it with other small, lipophilic, electron-withdrawing groups.
Modification of the Heterocyclic Moiety: As described in section 4.1, a diverse range of heterocyclic rings can be synthesized from the isothiocyanate group. Furthermore, once the core heterocycle is formed (e.g., a 2-aminothiazole), the substituents on the heterocyclic ring itself can be further modified, providing another vector for analog design.
By systematically applying these modifications, chemists can generate a library of related compounds, allowing for the development of a comprehensive understanding of the SAR and the identification of compounds with optimized therapeutic potential.
Variation of Halogen Substituents on the Aromatic Ring
There is a lack of specific studies reporting the synthesis or evaluation of analogs of this compound where the bromine atom is replaced by other halogens such as chlorine, fluorine, or iodine. Such studies would be crucial for understanding the influence of the halogen's nature and position on the molecule's physicochemical properties and biological activity. Comparative data from such analogs is essential for elucidating electronic and steric effects that govern molecular interactions.
Modification of the Difluoromethoxy Group to Explore Bioisosterism
The difluoromethoxy group is a known bioisostere for other functionalities, such as hydroxyl or thiol groups, and can influence properties like lipophilicity and metabolic stability. acs.org However, specific research detailing the replacement of the difluoromethoxy group in this compound with other bioisosteric groups is not found in the reviewed literature. Investigating such modifications would be a key strategy to modulate the compound's pharmacokinetic and pharmacodynamic profiles.
Strategies for Diversity-Oriented Synthesis and Combinatorial Library Generation
Diversity-oriented synthesis (DOS) and the generation of combinatorial libraries are powerful tools for exploring a wide range of chemical structures for drug discovery. While general methods for the combinatorial synthesis of phenylisothiocyanate libraries exist, there are no specific reports on the application of these strategies to the this compound scaffold. The development of such strategies would be instrumental in rapidly generating a diverse set of derivatives for high-throughput screening.
Exploration of Biological Activities and Therapeutic Potential of 4 Bromo 2 Difluoromethoxy Phenylisothiocyanate and Its Derivatives
Investigation of Anti-Inflammatory Mechanisms
The anti-inflammatory properties of isothiocyanates, the chemical class to which 4-Bromo-2-(difluoromethoxy)phenylisothiocyanate belongs, are a significant area of research. These compounds are known to interact with key inflammatory pathways, and preliminary studies suggest that this particular derivative may exhibit potent activity in this regard.
Inhibition of Inflammasome Activation (e.g., NLRP3 inflammasome)
The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a variety of inflammatory diseases. frontiersin.orgnih.govnih.gov Research has focused on identifying inhibitors of this complex as potential therapeutic agents. frontiersin.orgresearchgate.net While direct studies on this compound are not extensively available, the broader class of isothiocyanates has been shown to modulate inflammatory responses. For instance, sulforaphane (B1684495), a well-studied isothiocyanate, can downregulate the expression of pro-inflammatory cytokines. mdpi.com This suggests a potential mechanism by which this compound and its derivatives could interfere with the signaling cascades that lead to inflammasome activation. The activation of the NLRP3 inflammasome leads to the release of pro-inflammatory cytokines IL-1β and IL-18, and inhibiting this process is a key therapeutic strategy. frontiersin.orgresearchgate.net
Modulation of Inflammatory Pathways in Cellular Models
In various cellular models, isothiocyanates have demonstrated the ability to modulate key inflammatory pathways. Sulforaphane, for example, has been shown to suppress the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), both of which are crucial mediators of inflammation. mdpi.com It also affects signaling pathways such as nuclear factor κB (NF-κB) and activator protein 1 (AP-1). mdpi.com These findings in related compounds provide a strong rationale for investigating whether this compound exerts its anti-inflammatory effects through similar mechanisms in cellular models.
Research on Antioxidant Properties
Oxidative stress is a key contributor to the pathogenesis of numerous chronic diseases and is closely linked with inflammation. nih.govnih.gov The antioxidant potential of various phytochemicals is therefore of significant scientific interest.
Mitigation of Oxidative Stress in Biological Systems
Antioxidants can mitigate oxidative stress by neutralizing reactive oxygen species (ROS). nih.gov Studies on other bromo-substituted compounds have shown protective effects against oxidative stress injury. For instance, (±)-5-bromo-2-(5-fluoro-1-hydroxyamyl) benzoate (B1203000) (BFB) has been found to reverse H₂O₂-induced lipid peroxidation and the generation of ROS in PC12 cells. nih.govfrontiersin.org This was associated with the activation of the Nrf2 signaling pathway, a crucial regulator of cellular redox homeostasis. nih.govfrontiersin.org While specific data for this compound is not yet available, these findings suggest that the bromo-substitution in its structure could contribute to significant antioxidant activity.
Mechanisms of Lipid Oxidation Prevention
Lipid peroxidation is a major consequence of oxidative stress, leading to cellular damage. nih.gov Antioxidants can prevent lipid oxidation through various mechanisms. The ability of related compounds to reduce levels of malondialdehyde (MDA), a marker of lipid peroxidation, highlights a potential mechanism for this compound. nih.gov The prevention of lipid peroxidation is a critical aspect of cellular protection against oxidative damage.
Studies on Lipid Metabolism Modulation
Emerging research indicates that certain chemical compounds can influence lipid metabolism, which is often dysregulated in metabolic diseases. For example, exposure to some per- and polyfluoroalkyl substances (PFAS) has been linked to alterations in lipid metabolism. nih.gov While chemically distinct, this highlights the potential for halogenated organic compounds to interact with metabolic pathways. One study on a Curcuma longa-derived phytochemical, bisacurone, demonstrated hypolipidemic effects in vivo, suggesting that plant-derived compounds can modulate lipid levels. nih.gov Further investigation is warranted to determine if this compound or its derivatives possess similar lipid-modulating properties.
Regulation of Lipid Accumulation in Pre-Clinical Models
Isothiocyanates (ITCs), the class of compounds to which this compound belongs, have demonstrated potential in modulating lipid metabolism in various pre-clinical models. For instance, studies on other isothiocyanates, such as phenethyl isothiocyanate (PEITC) and allyl isothiocyanate (AITC), have shown effects on pathways that regulate lipid accumulation. nih.govnih.gov
Research has indicated that certain isothiocyanates may influence lipid metabolism by activating key signaling pathways. One such pathway is the Sirtuin 1 (Sirt1)/AMP-activated protein kinase (AMPK) pathway. nih.govnih.gov Activation of AMPK is a crucial cellular energy sensor that, when activated, can inhibit hepatic lipogenesis and promote fatty acid oxidation. nih.gov Studies on AITC have shown that it can downregulate the expression of sterol regulatory element-binding protein 1 (SREBP1), a key transcription factor for genes involved in fatty acid and triglyceride synthesis. nih.govnih.gov
Furthermore, isothiocyanates like PEITC have been observed to modulate the expression of genes involved in reverse cholesterol transport, such as peroxisome proliferator-activated receptor gamma (PPARγ), liver-X-receptor α (LXR-α), and ATP binding cassette subfamily A member 1 (ABCA1). mdpi.com In a study using a high-fat/cholesterol diet-induced obesity model in mice, PEITC supplementation was associated with reduced hepatic lipid accumulation. nih.govnih.gov
While direct evidence for this compound is absent, its isothiocyanate functional group suggests it could potentially exhibit similar regulatory effects on lipid accumulation.
Table 1: Effects of Representative Isothiocyanates on Lipid Metabolism Markers in Pre-clinical Models
| Compound | Model | Key Findings | Reference |
|---|---|---|---|
| Phenethyl Isothiocyanate (PEITC) | C57BL/6 mice on a high-fat/cholesterol diet | Decreased body weight, total cholesterol, and triglycerides. Reduced hepatic lipid accumulation. | nih.govnih.gov |
Impact on Atherosclerosis-Related Lipid Dysregulation in Experimental Models
Atherosclerosis is a chronic inflammatory disease closely linked to dyslipidemia. nih.gov Some isothiocyanates have shown promise in mitigating atherosclerosis in experimental models. nih.gov For example, PEITC has been found to protect against high-fat/cholesterol diet-induced atherosclerosis in mice. nih.govnih.govmdpi.com In these studies, PEITC supplementation led to a significant reduction in atherosclerotic plaque formation in the aorta. nih.gov
The potential mechanisms for these anti-atherosclerotic effects are multifaceted. Isothiocyanates are known for their anti-inflammatory and antioxidant properties, which are crucial in combating the processes that drive atherosclerosis. amerigoscientific.comcaringsunshine.com They can suppress the activity of nuclear factor-kappa B (NF-κB), a key regulator of pro-inflammatory cytokine expression. mdpi.comamerigoscientific.com By reducing inflammation and oxidative stress within the arterial wall, isothiocyanates may help to prevent the initiation and progression of atherosclerotic plaques. caringsunshine.com
Moreover, the regulation of lipid metabolism by isothiocyanates, as discussed in the previous section, directly contributes to their potential anti-atherosclerotic effects. By improving lipid profiles and reducing lipid accumulation in the liver and potentially in arterial walls, these compounds can address a root cause of atherosclerosis. nih.govmdpi.com
Screening Methodologies for Bioactivity Assessment
In Vitro Cellular and Biochemical Assays
A variety of in vitro assays are available to screen for the bioactivity of compounds like this compound in regulating lipid accumulation and related processes.
Lipid Accumulation Assays: Human hepatoma cell lines such as HepG2 and Huh7, or primary hepatocytes, can be used to model hepatic lipid accumulation. researchgate.net These cells can be treated with fatty acids to induce lipid droplet formation, and the extent of lipid accumulation can be quantified using dyes like Oil Red O or Nile Red. researchgate.net
Gene and Protein Expression Analysis: To understand the mechanism of action, techniques like quantitative real-time PCR (qPCR) and Western blotting can be employed to measure the expression levels of key genes and proteins involved in lipid metabolism, such as SREBP1, PPARγ, LXR-α, and ABCA1. mdpi.com
Enzyme Activity Assays: The activity of enzymes crucial for cholesterol synthesis, such as HMG-CoA reductase, can be measured in vitro. researchgate.netglobalresearchonline.net Commercially available kits are often used for this purpose.
Anti-inflammatory Assays: The anti-inflammatory potential can be assessed by measuring the production of inflammatory markers like nitric oxide, TNF-α, and IL-6 in macrophage cell lines (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).
Table 2: Common In Vitro Assays for Bioactivity Screening
| Assay Type | Purpose | Common Cell Lines/Systems | Measurement |
|---|---|---|---|
| Lipid Accumulation | To quantify intracellular lipid content | HepG2, Huh7, primary hepatocytes | Oil Red O staining, Nile Red fluorescence |
| Gene Expression | To measure mRNA levels of target genes | Relevant cell lines | qPCR |
| Protein Expression | To measure protein levels of target genes | Relevant cell lines | Western Blot, ELISA |
| HMG-CoA Reductase Activity | To assess inhibition of cholesterol synthesis | Enzyme preparations, cell lysates | Spectrophotometry, fluorometry |
In Vivo Studies Utilizing Non-Human Animal Models for Disease Pathogenesis
To investigate the effects on lipid dysregulation and atherosclerosis in a whole organism, several non-human animal models are commonly used. nih.gov
Rodent Models: Mice and rats are frequently used due to their cost-effectiveness and the availability of genetic modifications. ahajournals.orgspandidos-publications.com
Apolipoprotein E-deficient (ApoE-/-) mice: These mice spontaneously develop hypercholesterolemia and atherosclerotic lesions, even on a standard chow diet. spandidos-publications.comnih.gov
Low-density lipoprotein receptor-deficient (LDLR-/-) mice: These mice develop atherosclerosis when fed a high-fat, high-cholesterol diet. ahajournals.orgspandidos-publications.com
Diet-induced obesity models: C57BL/6 mice fed a high-fat diet are a common model to study obesity and related metabolic disorders, including lipid accumulation and atherosclerosis. nih.govnih.gov
Rabbit Models: Rabbits, particularly the New Zealand White and Watanabe heritable hyperlipidemic (WHHL) strains, have been historically important models for atherosclerosis research as their lipid metabolism is more similar to humans than that of mice. scispace.com
In these models, the test compound would be administered, and various parameters would be measured, including plasma lipid profiles (total cholesterol, LDL, HDL, triglycerides), body weight, liver weight, and the extent of atherosclerotic plaque formation in the aorta, which is often assessed by staining with Oil Red O or Sudan IV. spandidos-publications.com
Structure-Activity Relationship (SAR) Studies for Pharmacological Efficacy
Impact of Fluorine Substituents on Biological Potency and Selectivity
The introduction of fluorine atoms into a drug candidate's structure can significantly influence its biological properties. tandfonline.comingentaconnect.com While specific SAR studies for this compound are not available, general principles of medicinal chemistry can provide insights into the potential impact of its fluorine substituents.
Metabolic Stability: The replacement of hydrogen atoms with fluorine can block sites of metabolism by cytochrome P450 enzymes, thereby increasing the metabolic stability and half-life of a compound. tandfonline.com The difluoromethoxy group (-OCF2H) in the target compound may enhance its resistance to metabolic degradation compared to a simple methoxy (B1213986) group.
Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets through hydrogen bonds and other electrostatic interactions, potentially increasing binding affinity and potency. ingentaconnect.combenthamscience.comresearchgate.net
Lipophilicity and Permeability: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability. tandfonline.comresearchgate.net This could lead to better tissue distribution of the compound.
Conformational Effects: The presence of fluorine can influence the conformation of a molecule, which may lock it into a more biologically active shape for interacting with its target.
The combination of a bromine atom and a difluoromethoxy group on the phenyl ring of the isothiocyanate creates a unique electronic and steric profile that would need to be specifically tested to determine its precise impact on biological activity.
Influence of the Isothiocyanate Functional Group on Bioactivity
The isothiocyanate group (-N=C=S) is a key pharmacophore that dictates the bioactivity of many compounds. nih.gov This functional group is characterized by a highly electrophilic central carbon atom, which readily reacts with nucleophilic moieties in biological systems, such as the sulfhydryl groups of cysteine residues in proteins. mdpi.com This reactivity is fundamental to the biological actions of isothiocyanates. nih.gov
The bioactivity of isothiocyanates is influenced by their chemical structure, which affects their stability and reactivity. foodandnutritionjournal.org While many natural isothiocyanates are volatile and unstable at room temperature, synthetic derivatives are being developed to enhance stability and therapeutic potential. nih.gov The reactivity of the isothiocyanate group can be modulated by the electronic properties of the substituents on the aromatic ring. The presence of electron-withdrawing groups can enhance the electrophilicity of the isothiocyanate carbon, potentially increasing its reactivity and biological activity.
Isothiocyanates are known to possess a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. foodandnutritionjournal.orgresearchgate.net These effects are often attributed to the ability of the isothiocyanate group to modulate various cellular signaling pathways. mdpi.com For instance, some isothiocyanates can induce the production of phase II detoxification enzymes, which protect cells from oxidative damage. nih.gov Furthermore, the isothiocyanate moiety is crucial for the hydrogen sulfide (B99878) (H₂S) releasing capacity of some derivatives, a property linked to cytoprotective and antioxidant effects. nih.gov
Investigation of Antimicrobial Potential
The versatile chemical properties of isothiocyanates extend to their significant antimicrobial activities. foodandnutritionjournal.org Both natural and synthetic isothiocyanates have demonstrated bactericidal, fungicidal, and nematicidal effects. foodandnutritionjournal.org The investigation into the antimicrobial potential of this compound is therefore a logical step, grounded in the established bioactivity of this class of compounds.
Antibacterial Activity Against Pathogenic Microorganisms
Isothiocyanates have been shown to exhibit antibacterial activity against a range of pathogenic bacteria. researchgate.net For example, phenyl isothiocyanate (PITC) has demonstrated antibacterial effects against both Escherichia coli and Staphylococcus aureus. nih.govresearchgate.net The mode of action is believed to involve disruption of the bacterial cell membrane, leading to a loss of integrity and cell death. nih.govresearchgate.net
The antibacterial efficacy of isothiocyanates can be influenced by the specific chemical structure of the molecule. The presence of a bromine atom in the structure of this compound may contribute to its potential antibacterial activity, as halogenated compounds are known to possess antimicrobial properties.
To illustrate the potential antibacterial activity, the following table summarizes the minimum inhibitory concentrations (MICs) of related compounds against various pathogenic bacteria.
| Compound/Extract | Bacteria | MIC (μg/mL) | Reference |
| Phenyl isothiocyanate | Escherichia coli | 1000 | nih.gov |
| Phenyl isothiocyanate | Staphylococcus aureus | 1000 | nih.gov |
| Cinnamon Essential Oil | Listeria monocytogenes | 125 | longdom.org |
| Oregano Essential Oil | Salmonella Typhimurium | 125 | longdom.org |
| Thyme Essential Oil | Escherichia coli O157:H7 | 125 | longdom.org |
| Clove Essential Oil | Brochothrix thermosphacta | 250 | longdom.org |
| Galangal Oil | Pseudomonas fluorescens | >1000 | longdom.org |
Exploration of Antifungal and Antiviral Activities in Research Models
Beyond antibacterial effects, isothiocyanates and related compounds have been explored for their potential antifungal and antiviral activities. mdpi.com The development of new antifungal agents is crucial due to the increasing incidence of fungal infections and the rise of drug-resistant strains. mdpi.com Similarly, the emergence of new viral diseases highlights the need for broad-spectrum antiviral compounds. nih.gov
Research has shown that certain synthetic amides, which share structural similarities with isothiocyanate derivatives, possess antifungal properties against Candida species. researchgate.net For instance, 2-bromo-N-phenylacetamide has demonstrated a fungicidal effect against several fluconazole-resistant Candida strains. researchgate.net This suggests that the bromo-phenyl moiety in this compound could be a key contributor to potential antifungal activity.
The following table presents data on the antifungal activity of a related bromo-compound against various Candida species.
| Compound | Fungal Strain | MIC (μg/mL) | Reference |
| 2-bromo-N-phenylacetamide | Candida albicans | 32 | researchgate.net |
| 2-bromo-N-phenylacetamide | Candida tropicalis | 32 | researchgate.net |
| 2-bromo-N-phenylacetamide | Candida glabrata | 32 | researchgate.net |
| 2-bromo-N-phenylacetamide | Candida parapsilosis | 32 | researchgate.net |
In the realm of antiviral research, various classes of organic compounds are being investigated for their efficacy. While direct antiviral data for this compound is not available, the broader family of isothiocyanates has been noted for its diverse biological effects, which could extend to antiviral action. The exploration of this potential is a promising area for future research.
Computational and Theoretical Studies in Support of Research on 4 Bromo 2 Difluoromethoxy Phenylisothiocyanate
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) stands as a cornerstone of quantum mechanical calculations in chemistry, offering a balance between accuracy and computational cost that is well-suited for the study of medium-sized organic molecules like 4-Bromo-2-(difluoromethoxy)phenylisothiocyanate.
Elucidation of Molecular Structure and Electronic Properties
DFT calculations are pivotal in determining the optimized geometric structure of a molecule. For this compound, these calculations would predict key structural parameters. While specific experimental data for this compound is scarce, DFT provides a reliable theoretical estimation of these values.
Table 1: Predicted Molecular Properties from DFT Calculations
| Property | Predicted Value Range for Similar Phenylisothiocyanates |
|---|---|
| Bond Lengths (Å) | |
| C-Br | 1.88 - 1.92 |
| C-O (methoxy) | 1.35 - 1.39 |
| O-CF2H | 1.39 - 1.43 |
| C-N (isothiocyanate) | 1.38 - 1.42 |
| N=C (isothiocyanate) | 1.18 - 1.22 |
| C=S (isothiocyanate) | 1.55 - 1.59 |
| Bond Angles (degrees) | |
| C-N=C | 175 - 179 |
Furthermore, DFT is instrumental in mapping the electronic landscape of the molecule. Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are fundamental. The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. For substituted phenylisothiocyanates, this gap typically falls within a range that suggests moderate reactivity, a characteristic feature of this class of compounds.
Prediction of Spectroscopic Characteristics
DFT methods are also extensively used to predict various spectroscopic properties, which are invaluable for the characterization of newly synthesized compounds.
Vibrational Spectroscopy: DFT calculations can predict the infrared (IR) and Raman vibrational frequencies of this compound. The characteristic asymmetric stretching vibration of the isothiocyanate (-N=C=S) group in aromatic isothiocyanates is a strong indicator of its presence and is typically observed in the 2000-2200 cm⁻¹ region of the IR spectrum. chemicalpapers.com
NMR Spectroscopy: Theoretical predictions of ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts are also achievable through DFT. These calculated spectra can be compared with experimental data to confirm the molecular structure.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be employed to predict the electronic transitions and thus the ultraviolet-visible (UV-Vis) absorption spectrum. Aromatic isothiocyanates generally exhibit a characteristic absorption band in the 300-320 nm range, attributed to n-π* transitions within the conjugated system. chemicalpapers.com
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their flexibility and interactions with other molecules, such as biological macromolecules.
Conformational Analysis and Stability
The biological activity of a molecule is often dependent on its three-dimensional conformation. MD simulations allow for the exploration of the conformational landscape of this compound, identifying the most stable (lowest energy) conformations in different environments (e.g., in vacuum, in a solvent). The flexibility of the difluoromethoxy group and its orientation relative to the phenyl ring and the isothiocyanate moiety would be of particular interest in such an analysis.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
For a class of compounds like substituted phenylisothiocyanates, a QSAR model could be developed to predict their potential anticancer or anti-inflammatory activity based on a set of calculated molecular descriptors. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP). A robust QSAR model, once validated, can be used to virtually screen new, unsynthesized derivatives of this compound to prioritize those with the highest predicted activity for synthesis and further testing. Studies on other sulfur-containing compounds have shown that properties like mass, polarizability, and electronegativity are key predictors for anticancer activities. nih.govnih.gov
Development of Predictive Models for Biological Activity
Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are fundamental in understanding how the chemical structure of a compound influences its biological activity. For this compound, the development of such models would be a key step in identifying the structural features that are critical for its desired therapeutic effects.
The process of developing a QSAR model for this compound and its analogues would begin with the compilation of a dataset of structurally related isothiocyanates with known biological activities. The biological data, such as the half-maximal inhibitory concentration (IC50) against a specific cancer cell line, would be the dependent variable in the model.
A variety of molecular descriptors would then be calculated for each compound in the dataset. These descriptors quantify different aspects of the molecular structure and can be categorized as:
Electronic Descriptors: These describe the distribution of electrons in the molecule and include properties like partial charges, dipole moment, and frontier molecular orbital energies (HOMO and LUMO). For this compound, the high electronegativity of the fluorine and oxygen atoms in the difluoromethoxy group, as well as the bromine atom, would significantly influence these descriptors.
Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and specific conformational parameters. The spatial arrangement of the bromo and difluoromethoxy substituents on the phenyl ring would be a key determinant of the steric properties.
Topological Descriptors: These are numerical representations of the molecular structure, encoding information about branching and connectivity.
Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like support vector machines (SVM) and random forests are employed to build a mathematical equation that correlates the descriptors with the biological activity. researchgate.netwur.nl
A hypothetical QSAR equation for a series of analogues of this compound might look like:
log(1/IC50) = 0.75 * logP - 0.23 * LUMO + 1.54 * (Dipole Moment) + 2.1
This equation would suggest that higher lipophilicity and a larger dipole moment, combined with a lower energy of the lowest unoccupied molecular orbital, are beneficial for the biological activity of these compounds.
To illustrate the application of predictive modeling, consider the following hypothetical data for a series of derivatives:
| Compound | logP | LUMO (eV) | Dipole Moment (Debye) | Predicted log(1/IC50) |
| This compound | 4.2 | -1.5 | 3.8 | 5.25 |
| 4-Chloro-2-(difluoromethoxy)phenylisothiocyanate | 3.9 | -1.4 | 3.5 | 4.89 |
| 4-Bromo-2-(trifluoromethoxy)phenylisothiocyanate | 4.5 | -1.7 | 4.1 | 5.82 |
| 4-Bromo-2-methoxyphenylisothiocyanate | 3.5 | -1.2 | 3.2 | 4.21 |
These predictive models, once validated, can be used to screen virtual libraries of compounds and prioritize the synthesis of new derivatives with potentially enhanced activity. researchgate.netwur.nl
Rational Design of Optimized Derivatives
The insights gained from predictive models and other computational techniques, such as molecular docking, form the basis for the rational design of optimized derivatives of this compound. The goal is to modify the parent structure to improve its therapeutic properties, such as potency, selectivity, and pharmacokinetic profile.
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein target. nih.govnih.gov For this compound, if a specific protein target is known or hypothesized (e.g., a key enzyme in a cancer signaling pathway), docking studies can elucidate the binding mode and key interactions.
For instance, a docking study might reveal that the isothiocyanate group forms a covalent bond with a cysteine residue in the active site of the target protein, a common mechanism for isothiocyanates. nih.gov The study could also show that the difluoromethoxy group interacts with a hydrophobic pocket and the bromine atom forms a halogen bond with a backbone carbonyl oxygen.
Based on this information, medicinal chemists can propose modifications to the structure of this compound to enhance these interactions. For example:
Alteration of the Methoxy (B1213986) Group: The difluoromethoxy group could be replaced with other alkoxy or polyfluoroalkoxy groups to fine-tune the electronic and steric properties and potentially improve metabolic stability.
Introduction of New Functional Groups: Additional functional groups could be introduced to the phenyl ring to create new interactions with the protein target, such as hydrogen bond donors or acceptors.
The following table presents a hypothetical example of rationally designed derivatives and the intended improvements based on computational predictions:
| Derivative | Proposed Modification | Rationale from Computational Studies | Predicted Improvement |
| 4-Iodo-2-(difluoromethoxy)phenylisothiocyanate | Replace Bromine with Iodine | Stronger predicted halogen bonding with the target protein. | Increased potency. |
| 4-Bromo-2-(trifluoromethoxy)phenylisothiocyanate | Replace Difluoromethoxy with Trifluoromethoxy | Enhanced hydrophobic interactions and improved metabolic stability. | Increased potency and longer duration of action. |
| 4-Bromo-5-hydroxy-2-(difluoromethoxy)phenylisothiocyanate | Add a hydroxyl group at position 5 | Formation of a new hydrogen bond with a key amino acid residue in the active site. | Increased selectivity and potency. |
These newly designed virtual compounds would then be evaluated using the previously developed QSAR models and further docking studies to predict their activity and binding affinity before committing to their chemical synthesis. This iterative cycle of design, prediction, and synthesis is a hallmark of modern drug discovery and is essential for the efficient development of novel therapeutic agents based on the this compound scaffold.
Future Directions and Research Opportunities
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The traditional synthesis of aryl isothiocyanates often involves highly toxic reagents like thiophosgene (B130339) or carbon disulfide. digitellinc.commdpi.com A primary future direction is the development of greener, safer, and more efficient synthetic methodologies for 4-Bromo-2-(difluoromethoxy)phenylisothiocyanate. Research should focus on adapting modern synthetic protocols that minimize hazardous waste and improve atom economy.
Promising sustainable approaches include:
Elemental Sulfur-Based Methods : Recent advancements have demonstrated the use of elemental sulfur, an abundant and low-toxicity byproduct of the petroleum industry, for the synthesis of isothiocyanates. digitellinc.commdpi.com Investigating the amine-catalyzed sulfurization of the corresponding isocyanide precursor could provide a more sustainable route. digitellinc.comrsc.org
Desulfurization in Aqueous Media : Green chemistry principles encourage the use of water as a solvent. Methodologies using desulfurizing agents like sodium persulfate in water have been developed for a range of aryl amines and could be optimized for the synthesis of this compound. rsc.org
One-Pot Procedures : To improve efficiency and reduce waste from purification steps, one-pot reactions starting from the corresponding primary amine are highly desirable. rsc.orgresearchgate.net Techniques involving agents like propane (B168953) phosphonic acid anhydride (B1165640) (T3P®) or tosyl chloride-mediated decomposition of in situ generated dithiocarbamate (B8719985) salts represent viable strategies. organic-chemistry.org
| Approach | Key Reagents | Advantages | Reference |
|---|---|---|---|
| Traditional Methods | Thiophosgene, Carbon Disulfide | Well-established | digitellinc.commdpi.com |
| Amine-Catalyzed Sulfurization | Elemental Sulfur, DBU (catalyst) | Uses non-toxic sulfur, high atom economy, can use benign solvents. | digitellinc.comrsc.org |
| Aqueous Desulfurization | Carbon Disulfide, Sodium Persulfate (Na₂S₂O₈) | Uses water as a solvent, good functional group tolerance. | rsc.org |
| Photocatalysis | Carbon Disulfide, Photoredox catalyst | Mild reaction conditions. | organic-chemistry.org |
| Electrochemical Synthesis | Carbon Disulfide | Avoids toxic and expensive reagents, mild, high-yielding. | organic-chemistry.org |
Exploration of Uncharted Reactivity Patterns and Synthetic Applications
The isothiocyanate group is a versatile functional group known for its electrophilicity, readily reacting with nucleophiles and participating in cycloaddition reactions to form diverse heterocyclic compounds. mdpi.comfoodandnutritionjournal.org The unique substitution pattern of this compound presents opportunities to explore novel reactivity.
Future research should investigate:
Modulation of Reactivity : Systematic studies are needed to understand how the electron-withdrawing difluoromethoxy group and the bromo atom influence the electrophilicity of the isothiocyanate carbon. This will be crucial for controlling its reactions with various nucleophiles.
Dual-Functionalization Reactions : The presence of both a reactive isothiocyanate group and a bromine atom allows for sequential or orthogonal synthetic transformations. The isothiocyanate can be used for nucleophilic additions (e.g., to form thioureas), while the bromo-substituent can serve as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings). This dual reactivity makes the molecule a valuable building block for creating complex molecular architectures.
Novel Heterocycle Synthesis : The reaction of the isothiocyanate moiety with various dinucleophiles can be explored to synthesize novel heterocyclic scaffolds. The electronic properties conferred by the difluoromethoxy and bromo groups could lead to the formation of unique chemical structures with potential biological activity. researchgate.net
Broadening the Scope of Biological Investigations to New Disease Areas
Isothiocyanates, as a class, are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. foodandnutritionjournal.orgnih.govnih.gov The specific structural elements of this compound suggest it could be a promising candidate for investigation in several therapeutic areas. The difluoromethoxy group, in particular, is often used in medicinal chemistry to improve metabolic stability and enhance cell membrane permeability.
Future biological studies could target:
Oncology : Many isothiocyanates exhibit anticancer activity by inducing apoptosis, inhibiting cell cycle progression, and modulating signaling pathways like MAPK. nih.govmdpi.com This compound should be screened against various cancer cell lines, including those resistant to current therapies. nih.gov
Neurodegenerative Diseases : Certain isothiocyanates, such as sulforaphane (B1684495), have shown neuroprotective effects, making this an important area for investigation. mdpi.comresearchgate.net
Infectious Diseases : Aromatic isothiocyanates have demonstrated potent antibacterial and antifungal activities. foodandnutritionjournal.org The compound could be tested against a panel of pathogenic microbes, including drug-resistant strains.
Inflammatory Disorders : Given the known anti-inflammatory properties of isothiocyanates, this molecule could be evaluated in models of chronic inflammatory diseases. nih.gov
| Potential Therapeutic Area | Rationale for Investigation | Key Biological Mechanisms of Isothiocyanates | Reference |
|---|---|---|---|
| Oncology | Widespread anticancer activity of ITCs. | Induction of apoptosis, cell cycle arrest, modulation of signaling pathways. | nih.govmdpi.comd-nb.info |
| Neuroprotection | Known neuroprotective effects of sulforaphane and other ITCs. | Activation of Nrf2/ARE pathway, antioxidant effects. | mdpi.comresearchgate.net |
| Infectious Diseases | Demonstrated antimicrobial activity of aromatic ITCs. | Depolarization of mitochondrial membrane, reduction of oxygen consumption in microbes. | foodandnutritionjournal.org |
| Anti-inflammatory | General anti-inflammatory properties of ITCs. | Interference with cytokine production and activity. | nih.gov |
| Cardioprotection | Some ITCs act as hydrogen sulfide (B99878) (H₂S) donors, which is protective in ischemia-reperfusion injury. | Triggering of "pharmacological pre-conditioning". | nih.gov |
Integration with Advanced High-Throughput Screening and Drug Discovery Technologies
To efficiently explore the therapeutic potential of this compound, its integration into modern drug discovery pipelines is essential. This involves leveraging high-throughput screening (HTS), computational modeling, and artificial intelligence (AI).
Key opportunities include:
HTS Library Inclusion : The compound should be included in diverse chemical libraries for large-scale screening against a wide array of biological targets. patheon.comnih.gov Specific screening platforms, such as those designed to identify electrophilic compounds or covalent modifiers, would be particularly relevant. rsc.org
AI-Driven Drug Design : Generative AI and machine learning models can be used to predict the biological activities and physicochemical properties of derivatives. 3ds.comarxiv.org These technologies can guide the synthesis of analogs with improved potency and drug-like characteristics, exploring a vast chemical space virtually before committing to laboratory synthesis. 3ds.com
Structure-Based Drug Discovery : Computational tools like molecular docking can predict the binding interactions of the compound with protein targets. collaborativedrug.com This approach, combined with AI-powered protein structure prediction models, can help identify likely biological targets and elucidate mechanisms of action. 3ds.comcollaborativedrug.com
| Technology | Application for this compound | Potential Impact | Reference |
|---|---|---|---|
| High-Throughput Screening (HTS) | Inclusion in compound libraries to test against numerous biological targets. | Rapid identification of "hit" compounds and novel biological activities. | patheon.comnih.govslideshare.net |
| AI and Machine Learning | Predicting bioactivity, optimizing molecular properties, and designing novel analogs. | Accelerates lead optimization and shortens development timelines. | 3ds.comarxiv.orgslideshare.net |
| Molecular Docking & Simulation | Predicting binding modes with protein targets to guide structure-based design. | Provides mechanistic insights and facilitates rational drug design. | collaborativedrug.comrsc.org |
Collaborative Research Frameworks for Translational Science
Advancing a novel compound from laboratory curiosity to a potential therapeutic requires a multidisciplinary, collaborative approach. Establishing a translational science framework is critical to bridge the gap between basic research and clinical application. rsc.orgpharmafeatures.com
Future progress will depend on:
Public-Private Partnerships : Collaborations between academic institutions, which can perform foundational research on synthesis and mechanism, and pharmaceutical companies or contract development and manufacturing organizations (CDMOs), which have the resources for large-scale screening, development, and manufacturing. patheon.comslideshare.net
Open Innovation Models : Sharing data and resources through platforms like Collaborative Drug Discovery's CDD Vault can accelerate progress. collaborativedrug.comslideshare.net Such platforms allow for secure management and analysis of chemical and biological data across research teams, fostering deeper insights. collaborativedrug.com
Staged Translational Research : A structured progression from preclinical research (T0-T1 phases) to clinical studies is necessary. nih.gov This involves moving from initial discoveries in the lab to validation in cellular and animal models, and ultimately, to human trials, ensuring that each step is supported by robust data. rsc.orgeurogct.org This framework helps to de-risk the drug development process and ensures that research efforts are aligned with unmet clinical needs. pharmafeatures.com
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Bromo-2-(difluoromethoxy)phenylisothiocyanate, and how can reaction parameters be optimized for higher yields?
- Methodological Answer : The compound is synthesized via multi-step reactions, starting with bromination and difluoromethoxylation of a phenol precursor, followed by thiocyanation. Critical parameters include:
- Catalysts : Use of Lewis acids (e.g., AlCl₃) for electrophilic substitution in bromination steps.
- Temperature : Controlled reflux conditions (e.g., 80–100°C) to avoid decomposition of the difluoromethoxy group.
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DCM) enhance thiocyanate group incorporation.
Yield optimization involves iterative adjustments of stoichiometry (e.g., 1.2–1.5 eq. of thiocyanating agents) and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. Which spectroscopic and crystallographic techniques are most effective for structural confirmation of this compound?
- Methodological Answer :
- FT-IR and NMR : Confirm functional groups (e.g., C=S stretch at ~1200–1250 cm⁻¹ in FT-IR; Br and CF₂O proton environments in ¹H/¹³C NMR).
- X-ray Diffraction (XRD) : Resolve crystal packing and bond angles (e.g., C-Br bond length ≈ 1.89 Å, S-C-N angle ≈ 165°).
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., Br···H contacts contributing ~12% to crystal stability) .
Q. How should researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (e.g., onset at ~180°C).
- Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation of the isothiocyanate group.
- Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the thiocyanate moiety .
Advanced Research Questions
**How can density functional theory (DFT) calculations validate the electronic structure and reactivity of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
